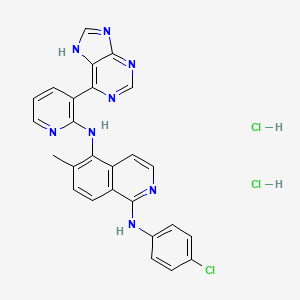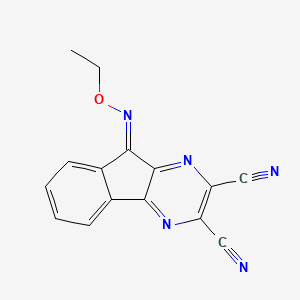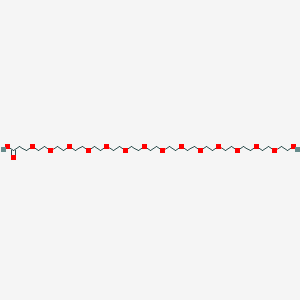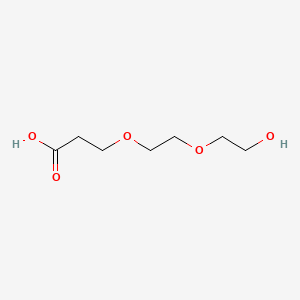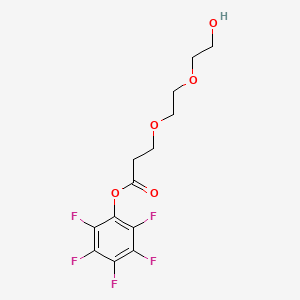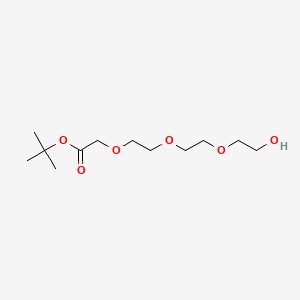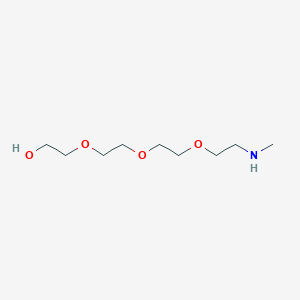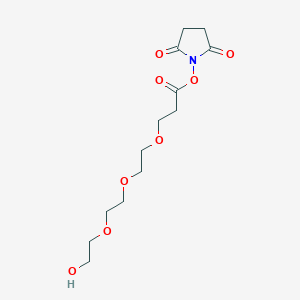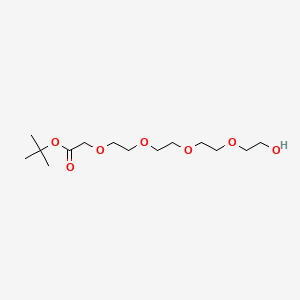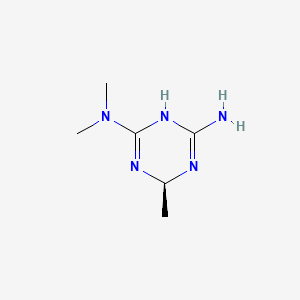
Imeglimin
Overview
Description
Imeglimin is a novel oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It belongs to the tetrahydrotriazine chemical class and is known for its unique mechanism of action that targets mitochondrial bioenergetics to ameliorate insulin resistance and enhance β-cell function . This compound was first approved for use in Japan in June 2021 .
Mechanism of Action
Target of Action
Imeglimin, a novel oral hypoglycemic agent, primarily targets the mitochondria in various organ systems affected by type 2 diabetes . It acts on the pancreas, liver, and skeletal muscle , thereby improving glycemic control . The compound’s primary targets play a crucial role in the pathophysiology of type 2 diabetes .
Mode of Action
This compound works by multiple mechanisms of action. It enhances the generation of adenosine triphosphate (ATP) and increases the ATP/adenosine diphosphate ratio, resulting in the improvement of mitochondrial function . It also amplifies glucose-stimulated insulin secretion . Furthermore, it improves β-cell function by increasing nicotinamide phosphoribosyltransferase, which leads to increased nicotinamide adenine dinucleotide and ultimately contributes to calcium mobilization in the insulin secretion amplification pathway . Enhanced insulin effects can be seen in both the liver and skeletal muscle .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances mitochondrial bioenergetics, which leads to the amelioration of insulin resistance and enhancement of β-cell function . It has been found to enhance substrate flux towards complex II, inhibit complex I, restore complex III activity, and promote fatty acid oxidation . These changes favor a mechanism potentially promoting increased fatty acid oxidation, leading to the decrease in hepatic lipid accumulation .
Pharmacokinetics
This compound is rapidly absorbed and primarily distributed to organs and tissues after oral dosing . Its absorption decreases when the dose increases due to the saturation of the active uptake transport . It has a half-life ranging from 9.03 to 20.2 hours . This compound is excreted unchanged in urine, indicating a low extent of metabolism . It is a substrate of multidrug and toxic compound extrusion (MATE) 2-K and a substrate and inhibitor of organic cation transporter (OCT) 1, OCT2, and MATE1 . Its pharmacokinetics profile has also been characterized in special populations, showing no influence of mild and moderate hepatic impairment but an impact of renal function on this compound renal clearance .
Result of Action
This compound has several molecular and cellular effects. It mitigates the accumulation of dysfunctional mitochondria through mitophagy in diabetic mice, which may contribute to preserving β-cell function and effective glycemic control in type 2 diabetes . It also prevents endothelial cell death in human cells by inhibiting the opening of the mitochondrial permeability transition pore without inhibiting mitochondrial respiration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption decreases when the dose increases, likely due to the saturation of the active uptake transport . Furthermore, its pharmacokinetics was shown to be insensitive to ethnicity and food intake . Renal function impacts this compound renal clearance, indicating that dosage adjustment is required in moderately and severely renally impaired patients .
Biochemical Analysis
Biochemical Properties
Imeglimin’s mechanism of action targets mitochondrial bioenergetics to ameliorate insulin resistance and to enhance β-cell function . It is a small cationic drug with a complex mechanism of absorption involving an active transport through organic cation transporters (OCTs) .
Cellular Effects
This compound enhances glucose-stimulated insulin secretion and inhibits the apoptosis of β-cells in the pancreas . It also inhibits hepatic glucose production and ameliorates insulin sensitivity . These mechanisms improve glucose metabolism in patients with type 2 diabetes .
Molecular Mechanism
This compound’s mechanism of action involves dual effects: amplification of glucose-stimulated insulin secretion (GSIS) and preservation of β-cell mass . It also enhances insulin action by inhibiting hepatic glucose output and recovery of altered insulin signaling in both hepatocytes (liver) and myocytes (skeletal muscle) .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed and distributed, weakly metabolized, and excreted unchanged in urine . Its pharmacokinetics profile has also been characterized in special populations, showing no influence of mild and moderate hepatic impairment but an impact of renal function on this compound renal clearance .
Dosage Effects in Animal Models
In animal models, this compound improved cardiac and kidney function, and reduced ischemia-induced brain damage . It has been shown to increase insulin secretion, reverse pancreatic β-cell dysfunction, and prevent death of human epithelial cells .
Metabolic Pathways
This compound reportedly affects the liver, skeletal muscle, and pancreas, thereby improving glycemic control . It reduces glucose and lipid biosynthesis in the liver by suppressing anabolic processes and increases glucose uptake in skeletal muscle .
Transport and Distribution
This compound is a substrate of multidrug and toxic compound extrusion (MATE) 2-K and a substrate and inhibitor of OCT1, OCT2, and MATE1 . After absorption, this compound is rapidly and primarily distributed to organs and tissues .
Subcellular Localization
Its mechanism of action targets mitochondrial bioenergetics , suggesting that it may have a significant impact on the mitochondria within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Imeglimin hydrochloride can be synthesized through a series of chemical reactions involving the formation of a tetrahydrotriazine ring. The synthesis typically involves the reaction of an aldehyde with metformin under specific conditions . The reaction conditions include the use of solvents such as acetone, methanol, toluene, and formic acid in specific proportions .
Industrial Production Methods: The industrial production of this compound hydrochloride involves high-performance thin-layer chromatography (HPTLC) for both bulk and tablet forms. The method utilizes a mobile phase of acetone, methanol, toluene, and formic acid, with chromatographic separation achieved on silica gel TLC plates .
Chemical Reactions Analysis
Imeglimin undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which are essential for its metabolic processing.
Reduction: Reduction reactions are also involved in the metabolic pathways of this compound.
Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and bromine are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites that are excreted unchanged in urine, indicating a low extent of metabolism .
Scientific Research Applications
Imeglimin has a wide range of scientific research applications, including:
Chemistry: this compound is used in the study of mitochondrial bioenergetics and its impact on cellular metabolism.
Biology: Research on this compound focuses on its effects on β-cell function and insulin resistance.
Medicine: this compound is primarily used in the treatment of type 2 diabetes mellitus, with studies showing its efficacy in improving glycemic control
Industry: this compound is used in the pharmaceutical industry for the development of antidiabetic medications.
Comparison with Similar Compounds
Imeglimin is unique compared to other antidiabetic agents due to its dual mechanism of action targeting both insulin resistance and β-cell function. Similar compounds include:
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: Unlike SGLT2 inhibitors, which primarily reduce glucose reabsorption in the kidneys, this compound targets mitochondrial bioenergetics.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: While DPP-4 inhibitors enhance insulin secretion by inhibiting the breakdown of incretin hormones, this compound directly improves β-cell function and insulin sensitivity.
This compound’s unique mechanism of action and its ability to target multiple aspects of type 2 diabetes pathology make it a promising therapeutic option for patients.
Properties
IUPAC Name |
(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-4-8-5(7)10-6(9-4)11(2)3/h4H,1-3H3,(H3,7,8,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFICWFZTBXUVIG-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N=C(NC(=N1)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1N=C(NC(=N1)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228237 | |
| Record name | Imeglimin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775351-65-0 | |
| Record name | Imeglimin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775351-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imeglimin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0775351650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imeglimin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12509 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imeglimin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMEGLIMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU226QGU97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

